molecular formula C4H6O B140613 2,3-Dihydrofuran CAS No. 1191-99-7

2,3-Dihydrofuran

Cat. No. B140613
CAS RN: 1191-99-7
M. Wt: 70.09 g/mol
InChI Key: JKTCBAGSMQIFNL-UHFFFAOYSA-N
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Description

2,3-Dihydrofuran is a heterocyclic organic compound characterized by a five-membered ring structure consisting of four carbon atoms and one oxygen atom. The presence of the oxygen atom imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .

Synthesis Analysis

Several methods have been developed for the synthesis of 2,3-dihydrofuran derivatives. One approach involves a pyridinium ylide assisted tandem reaction, which is a sequential one-pot, two-step process yielding trans isomers of fused 2,3-dihydrofuran derivatives . Another method utilizes sequential C-H functionalization reactions, including a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization . Additionally, Kishner's reduction of 2-furylhydrazone has been shown to produce 2-methylene-2,3-dihydrofuran, which is highly reactive in carbonyl-ene reactions . A straightforward synthesis using BiCl3 promotes highly diastereoselective cyclization of 1,2-cyclopropanated sugars with olefins . Photoinduced difunctionalization of 2,3-dihydrofuran has also been reported for the efficient synthesis of 2,3-disubstituted tetrahydrofurans .

Molecular Structure Analysis

The molecular structure of 2,3-dihydrofuran derivatives has been confirmed through various spectroscopic methods, including ^1H NMR and single-crystal analysis, which have demonstrated the formation of trans isomers . The stereochemistry of these molecules is crucial for their reactivity and potential applications in the synthesis of complex natural products .

Chemical Reactions Analysis

2,3-Dihydrofuran derivatives participate in a variety of chemical reactions. They serve as excellent enes in carbonyl-ene reactions, reacting with aldehydes to yield corresponding alcohols with high enantiomeric excess . They can also undergo difunctionalization under photoinduced conditions to form 2,3-disubstituted tetrahydrofurans . Furthermore, the reaction of 2-methylene-2,3-dihydrofuran with benzoquinone can lead to the formation of electron donor-acceptor complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrofuran derivatives are influenced by their molecular structure. The presence of substituents on the dihydrofuran ring can significantly affect the molecule's reactivity, stereochemistry, and overall stability. These properties are essential for the successful application of these compounds in synthetic chemistry, particularly in the synthesis of natural products and pharmaceuticals .

Case Studies and Applications

Case studies involving 2,3-dihydrofuran derivatives highlight their importance in the synthesis of complex molecules. For instance, the total synthesis of natural products with a 2,3,5-trisubstituted tetrahydrofuran core structure showcases the versatility of these compounds . The emergence of 2,3,5-trisubstituted tetrahydrofuran natural products has also been reviewed, emphasizing their bioactivities and the synthetic challenges they present . Additionally, the synthesis of multi-substituted dihydrofurans has been explored, with protocols achieving high yields and stereoselectivity, confirming the utility of these molecules in the preparation of natural products and pharmaceuticals .

Scientific Research Applications

  • Synthesis and Use in Organic Compounds :

    • 2,3-Dihydrofuran is a significant subunit in many natural products and biologically active compounds. It is widely used as a key molecular building block in organic synthesis, with various methods developed for the preparation of substituted dihydrofurans (Kilroy, O’Sullivan, & Guiry, 2005).
    • Efficient synthetic procedures have been developed for the preparation of fused 2,3-dihydrofuran derivatives, indicating its versatility in creating diverse molecular structures (Wang, Hou, Hui, & Yan, 2009).
  • Functionalization and Derivatives :

    • Research has shown the ability to create functionalized 2,3-dihydrofurans, which are crucial in the synthesis of more complex molecules (Pohmakotr et al., 2003).
    • Innovative methods have been developed for the diastereoselective synthesis of trans-2,3-dihydrofurans, expanding the range of possible derivatives (Zhu, Han, Li, & Wang, 2017).
  • Chemical Reactions and Catalysis :

    • 2,3-Dihydrofuran has been used in novel catalytic reactions, demonstrating its utility in the creation of complex organic compounds (Chuang, Chen, Hsu, Tsai, & Liu, 2008).
    • The compound has also been part of studies focusing on radical copolymerization, highlighting its role in polymer chemistry (Sonntag, Janovský, Naumov, & Mehnert, 2002).

Safety And Hazards

2,3-Dihydrofuran is highly flammable and causes serious eye irritation . It forms explosive mixtures with air at ambient temperatures . Containers may explode when heated, and vapors may form explosive mixtures with air .

Future Directions

2,3-Dihydrofuran and its derivatives are highly reactive and readily undergo various chemical transformations. They are used as intermediates in the synthesis of furans and other heterocyclic compounds . The future directions of 2,3-Dihydrofuran research could involve exploring new synthesis methods, applications, and safety measures.

properties

IUPAC Name

2,3-dihydrofuran
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InChI

InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTCBAGSMQIFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O
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Related CAS

75454-45-4
Record name Furan, 2,3-dihydro-, homopolymer
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DSSTOX Substance ID

DTXSID9061594
Record name Furan, 2,3-dihydro-
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Furan, 2,3-dihydro-
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Product Name

2,3-Dihydrofuran

CAS RN

1191-99-7, 36312-17-1
Record name 2,3-Dihydrofuran
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Record name Furan, 2,3-dihydro-
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Record name 2,3-dihydrofuran
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Record name 2,3-DIHYDROFURAN
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Synthesis routes and methods I

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1, 19 mL/h of 2,5-dihydrofuran and 11 mL/h of water were passed over 142 g of the catalyst described in Example 2. At a conversion of 99.7% γ-butyrolactone was obtained with a selectivity of 89% (2,3-dihydrofuran: 0.13%; furan: 3.9%; tetrahydrofuran: 5%; n-butanol: 1.7%; remainder: small amounts of various non-analyzed low-boiling fractions).
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99.7%

Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 1, 10 mL/h of 2,5-dihydrofuran and 9 mL/h of water were passed over 73 g of a rhenium-on-activated charcoal catalyst (rhenium content: 6 wt %, calculated as Re; prepared by impregnation of 4 mm activated charcoal extrudates with an aqueous dirhenium heptoxide Re2O7 solution; drying at 120° C.; reduction in a manner similar to that described in Example 1). At a conversion of 99%, γ-butyrolactone was formed with a selectivity of 91% (2,3-dihydrofuran: 0.5%; furan: 1%; tetrahydrofuran: 5%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods V

Procedure details

A 300 ml stirred Hastelloy C autoclave was charged with 16 g 2,5-dihydrofuran, 80 g water and 5 g of the catalyst described in Example III. The autoclave was heated for 3 hours at 120° C. After cooling the resulting liquid was analysed by means of gas-liquid chromatography. The conversion of 2,5-dihydrofuran amounted to 55% gamma-hydroxy butyraldehyde having been formed with a selectivity of 65%. 2,3-Dihydrofuran, tetrahydrofuran and furan had also been formed in minor amounts.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuran
Reactant of Route 2
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Reactant of Route 3
2,3-Dihydrofuran
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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